molecular formula C36H50F3NO9SSi2 B12509253 9-Mesityl-10-methyl-2,7-bis(triethoxysilyl)acridin-10-ium trifluoromethanesulfonate

9-Mesityl-10-methyl-2,7-bis(triethoxysilyl)acridin-10-ium trifluoromethanesulfonate

Cat. No.: B12509253
M. Wt: 786.0 g/mol
InChI Key: BKTGWUKQFRXHHE-UHFFFAOYSA-M
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Description

9-Mesityl-10-methyl-2,7-bis(triethoxysilyl)acridin-10-ium trifluoromethanesulfonate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the acridinium family, characterized by its acridine core structure, which is often utilized in photoredox catalysis and other chemical transformations.

Preparation Methods

The synthesis of 9-Mesityl-10-methyl-2,7-bis(triethoxysilyl)acridin-10-ium trifluoromethanesulfonate typically involves multiple steps. . The reaction conditions often require the use of solvents like acetone and catalysts to facilitate the process.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can act as a catalyst in visible-light mediated oxygenation reactions.

    Reduction: It participates in photoredox catalysis, where it can facilitate electron transfer processes.

    Substitution: The presence of triethoxysilyl groups allows for further functionalization through substitution reactions.

Common reagents used in these reactions include oxygen, visible light, and various organic substrates. Major products formed from these reactions depend on the specific conditions and reagents used but often include oxygenated or reduced organic compounds .

Scientific Research Applications

9-Mesityl-10-methyl-2,7-bis(triethoxysilyl)acridin-10-ium trifluoromethanesulfonate has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through photoredox catalysis. Upon exposure to visible light, it undergoes excitation and facilitates electron transfer processes. This mechanism involves the generation of reactive oxygen species or other intermediates that can participate in subsequent chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Similar compounds include:

Compared to these compounds, 9-Mesityl-10-methyl-2,7-bis(triethoxysilyl)acridin-10-ium trifluoromethanesulfonate offers additional functionalization options due to the presence of triethoxysilyl groups, making it more versatile for further chemical modifications.

Biological Activity

9-Mesityl-10-methyl-2,7-bis(triethoxysilyl)acridin-10-ium trifluoromethanesulfonate is a complex organic compound with significant potential in both biological and material sciences. Its unique structure, characterized by the acridine core and triethoxysilyl modifications, enhances its solubility and reactivity, making it an intriguing subject for research into its biological activity.

  • Molecular Formula : C36H50F3NO9SSi
  • Molecular Weight : 703.00 g/mol
  • Structure : The compound features a central acridine structure modified with two triethoxysilyl groups and a trifluoromethanesulfonate moiety, which contributes to its solubility and reactivity in various environments.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the fields of photochemistry and biomedicine. The following sections summarize key findings from various studies.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components through photochemical processes. The acridine moiety is known for its intercalating properties, which allow it to bind to DNA and potentially inhibit replication. This property is significant in the development of anticancer agents.

Antimicrobial Activity

A study investigating the antimicrobial properties of acridine derivatives found that compounds structurally related to this compound demonstrated effective inhibition against various bacterial strains. This suggests that the compound may possess similar antimicrobial capabilities due to its structural features.

Photodynamic Therapy (PDT)

The compound's potential application in photodynamic therapy has been explored. Acridine derivatives are known for their ability to generate reactive oxygen species (ROS) upon light activation, leading to cell death in targeted cancer cells. Preliminary data indicate that this compound could be effective in PDT protocols .

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound stands out among related acridine derivatives:

Compound NameStructure FeaturesUnique Aspects
9-Mesityl-10-methylacridin-10-ium tetrafluoroborateAcridine core with tetrafluoroborate saltLacks silane groups; primarily used in photochemical applications
9-Mesityl-2,7-dimethylacridin-10-ium perchlorateDimethyl substitution on acridineExhibits different solubility and reactivity profiles
9-Mesityl-10-methylacridinium iodideIodide salt formKnown for different antimicrobial properties compared to trifluoromethanesulfonate

The combination of triethoxysilyl groups and trifluoromethanesulfonate enhances the versatility of this compound for applications in both organic synthesis and material science.

Properties

Molecular Formula

C36H50F3NO9SSi2

Molecular Weight

786.0 g/mol

IUPAC Name

triethoxy-[10-methyl-7-triethoxysilyl-9-(2,4,6-trimethylphenyl)acridin-10-ium-2-yl]silane;trifluoromethanesulfonate

InChI

InChI=1S/C35H50NO6Si2.CHF3O3S/c1-11-37-43(38-12-2,39-13-3)28-17-19-32-30(23-28)35(34-26(8)21-25(7)22-27(34)9)31-24-29(18-20-33(31)36(32)10)44(40-14-4,41-15-5)42-16-6;2-1(3,4)8(5,6)7/h17-24H,11-16H2,1-10H3;(H,5,6,7)/q+1;/p-1

InChI Key

BKTGWUKQFRXHHE-UHFFFAOYSA-M

Canonical SMILES

CCO[Si](C1=CC2=C(C=C1)[N+](=C3C=CC(=CC3=C2C4=C(C=C(C=C4C)C)C)[Si](OCC)(OCC)OCC)C)(OCC)OCC.C(F)(F)(F)S(=O)(=O)[O-]

Origin of Product

United States

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